molecular formula C21H24FNO3 B5586482 {4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-1,4-oxazepan-6-yl}methanol

{4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-1,4-oxazepan-6-yl}methanol

Cat. No. B5586482
M. Wt: 357.4 g/mol
InChI Key: XOVYLWQMJIANPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to “{4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-1,4-oxazepan-6-yl}methanol” involves intricate reactions, including methanolysis (solvolysis) and comparisons with benzoyl compounds. These processes highlight the SN1 and SN2 mechanisms' role in forming new compounds through methanolysis, underscoring the importance of the solvent's role in reaction rates and mechanisms (Jorge, Kiyan, Miyata, & Miller, 1981).

Molecular Structure Analysis

Molecular structure analysis through techniques like X-ray crystallography provides insights into the compound's conformation and intermolecular interactions. Studies on related compounds demonstrate complex structural features, including disordered solvent molecules and specific ring conformations (Goh, Fun, Vinayaka, & Kalluraya, 2010). Density functional theory (DFT) calculations further validate the experimental structures and provide additional insights into electronic properties (Huang et al., 2021).

Chemical Reactions and Properties

The compound's reactivity and chemical properties can be explored through its participation in various chemical reactions. Studies on related structures illustrate how specific functional groups affect reactivity and product formation, such as the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement (Moreno-Fuquen et al., 2019).

Physical Properties Analysis

The physical properties of compounds like “{4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-1,4-oxazepan-6-yl}methanol” are crucial for understanding their behavior in different environments. Spectroscopic studies reveal how molecular aggregation and solvent effects influence the physical properties, shedding light on the compound's behavior in various solvents (Matwijczuk et al., 2018).

Chemical Properties Analysis

Exploring the chemical properties involves understanding the compound's reactivity, stability, and interactions with other molecules. Research on similar compounds provides insights into their reactivity patterns, stability under different conditions, and potential for forming new chemical entities (Kollenz, Ziegler, Ott, & Igel, 1976).

properties

IUPAC Name

[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO3/c1-15-6-7-16(11-20(15)22)10-18-4-2-3-5-19(18)21(25)23-8-9-26-14-17(12-23)13-24/h2-7,11,17,24H,8-10,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVYLWQMJIANPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CC=CC=C2C(=O)N3CCOCC(C3)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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